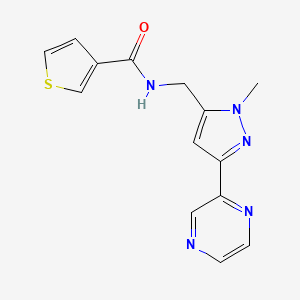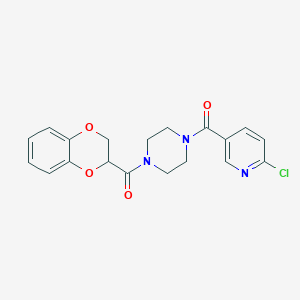
N-Methyl-4-chloro-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Methyl-4-chloro-L-phenylalanine” is a derivative of phenylalanine, an essential amino acid. It has a linear formula of C25H22CLNO4 . It is also known as N-Fmoc-2-methyl-4-chloro-L-phenylalanine .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H12ClNO2 . The molecular weight is 213.66 .Chemical Reactions Analysis
“this compound” is suitable for solution phase peptide synthesis .Wissenschaftliche Forschungsanwendungen
Phenylketonuria (PKU) Research
PKU is a metabolic disorder characterized by a deficiency in phenylalanine hydroxylase, leading to high levels of phenylalanine in the blood, which can cause intellectual disability and other neurological problems if untreated. Research has focused on understanding the pathogenesis of PKU and developing new treatment strategies beyond dietary management. For instance, studies on the biochemical pathophysiology of PKU have highlighted the role of large neutral amino acids and new models based on the administration of phenylalanine and its derivatives to explore treatment and pathogenesis (Vorhees, Butcher, & Berry, 1981; de Groot, Hoeksma, Blau, Reijngoud, & van Spronsen, 2010).
Neurotransmitter Synthesis
N-Methyl-4-chloro-L-phenylalanine's relevance extends into research on neurotransmitter synthesis, especially dopamine and serotonin, which are vital for brain function. The synthesis of these neurotransmitters can be influenced by the availability of their precursors and by-products of amino acid metabolism. Research into the mechanisms of neurotransmitter synthesis and its impairment in various disorders can provide insights into potential therapeutic interventions (Huot, Johnston, Koprich, Fox, & Brotchie, 2013).
Neurodegenerative Disease Research
The early environmental origins of neurodegenerative diseases like Parkinson's and Alzheimer's disease are being studied, with a focus on genetic and environmental factors, including exposure to certain chemicals that may predispose individuals to these conditions. Understanding the molecular mechanisms behind these diseases can aid in developing preventive and therapeutic strategies (Landrigan, Sonawane, Butler, Trasande, Callan, & Droller, 2005).
Biosensor Development
Advancements in sensor and biosensor technology for detecting amino acids, including phenylalanine, are critical for monitoring metabolic disorders like PKU and for ensuring the safety and quality of food and pharmaceutical products. Electrochemical sensors and biosensors using conducting polymers and molecularly imprinted polymers have shown promise in the sensitive and selective detection of amino acids, showcasing the interdisciplinary nature of current research efforts (Dinu & Apetrei, 2022).
Eigenschaften
IUPAC Name |
(2S)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12-9(10(13)14)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXYVWVFWHBBMH-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid](/img/structure/B2717525.png)
![(4-((5-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2717527.png)

![N-[[4-[6-(Hydroxymethyl)-2,2-dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2717530.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2717532.png)
![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2717533.png)







![2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2717548.png)